

Technical Guide: Chemical Structure and Synthetic Utility of NSC 37251

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Compound of Interest

Compound Name: 2-Methyl-2-(propylamino)propan-1-ol

CAS No.: 55968-10-0

Cat. No.: B109535

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Executive Summary

NSC 37251 (CAS: 55968-10-0) is the National Service Center designation for 2-methyl-2-(propylamino)-1-propanol.[1] It serves as the nucleophilic amino-alcohol scaffold in the synthesis of Meprylcaine (Oracaine). Its structural uniqueness lies in the steric bulk of the quaternary carbon at the 2-position, which confers stability to the resulting ester against hydrolysis compared to linear analogs. This guide analyzes its structural connectivity, synthetic pathways, and role in pharmaceutical manufacturing.[2][3]

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

Parameter	Detail
IUPAC Name	2-Methyl-2-(propylamino)propan-1-ol
Common Name	Meprylcaine Intermediate; N-Propyl-isobutanolamine
NSC Number	37251
CAS Registry	55968-10-0
Molecular Formula	C H NO
Molecular Weight	131.22 g/mol
SMILES	CCCNC(C)(C)CO

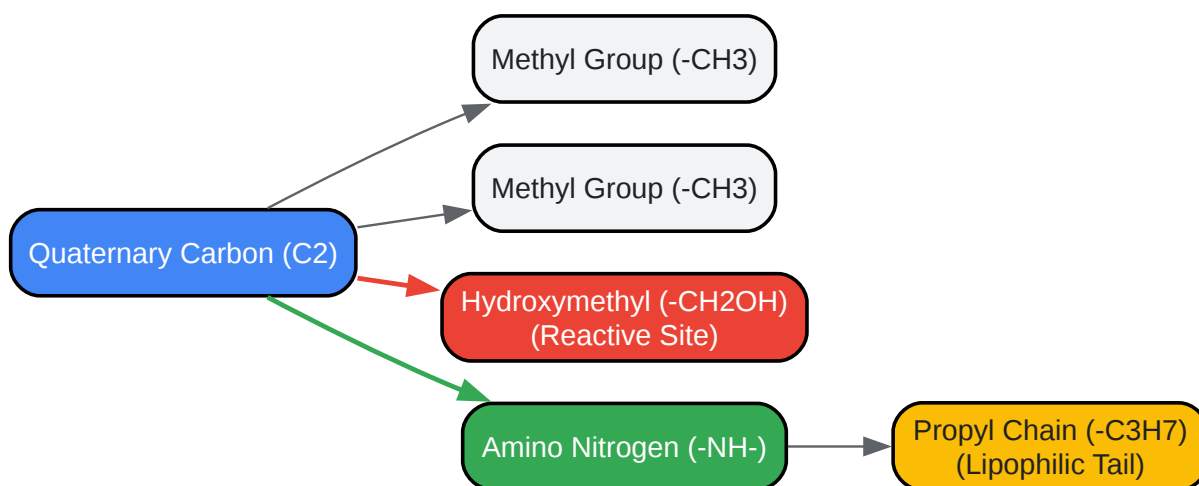
Structural Connectivity

NSC 37251 features a 2-amino-2-methyl-1-propanol core alkylated at the nitrogen atom. The molecule is built around a quaternary carbon (C2) bonded to:

- A Hydroxymethyl group (–CH
OH), providing the nucleophile for esterification.
- Two Methyl groups, creating significant steric hindrance.
- A Propylamino group (–NHCH
CH
CH
) , which modulates the lipophilicity and pKa of the final anesthetic.

Structural Visualization

The following diagram illustrates the connectivity and functional groups of NSC 37251.



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Figure 1: Structural connectivity of NSC 37251, highlighting the quaternary center and reactive hydroxyl group.

Synthetic Pathways[4]

The synthesis of NSC 37251 is the precursor step to Meprylcaine.[3] It is typically produced via the N-alkylation of the commercially available starting material, 2-amino-2-methyl-1-propanol (AMP).

Synthesis of NSC 37251 (Intermediate Formation)

Two primary routes exist for this transformation:

- Route A: Reductive Amination (Preferred for Purity)
 - Reagents: 2-Amino-2-methyl-1-propanol + Propionaldehyde.
 - Reducing Agent: Sodium borohydride (NaBH₄) or Hydrogen/Catalyst.
 - Mechanism: Formation of an imine intermediate followed by reduction. This method minimizes over-alkylation.

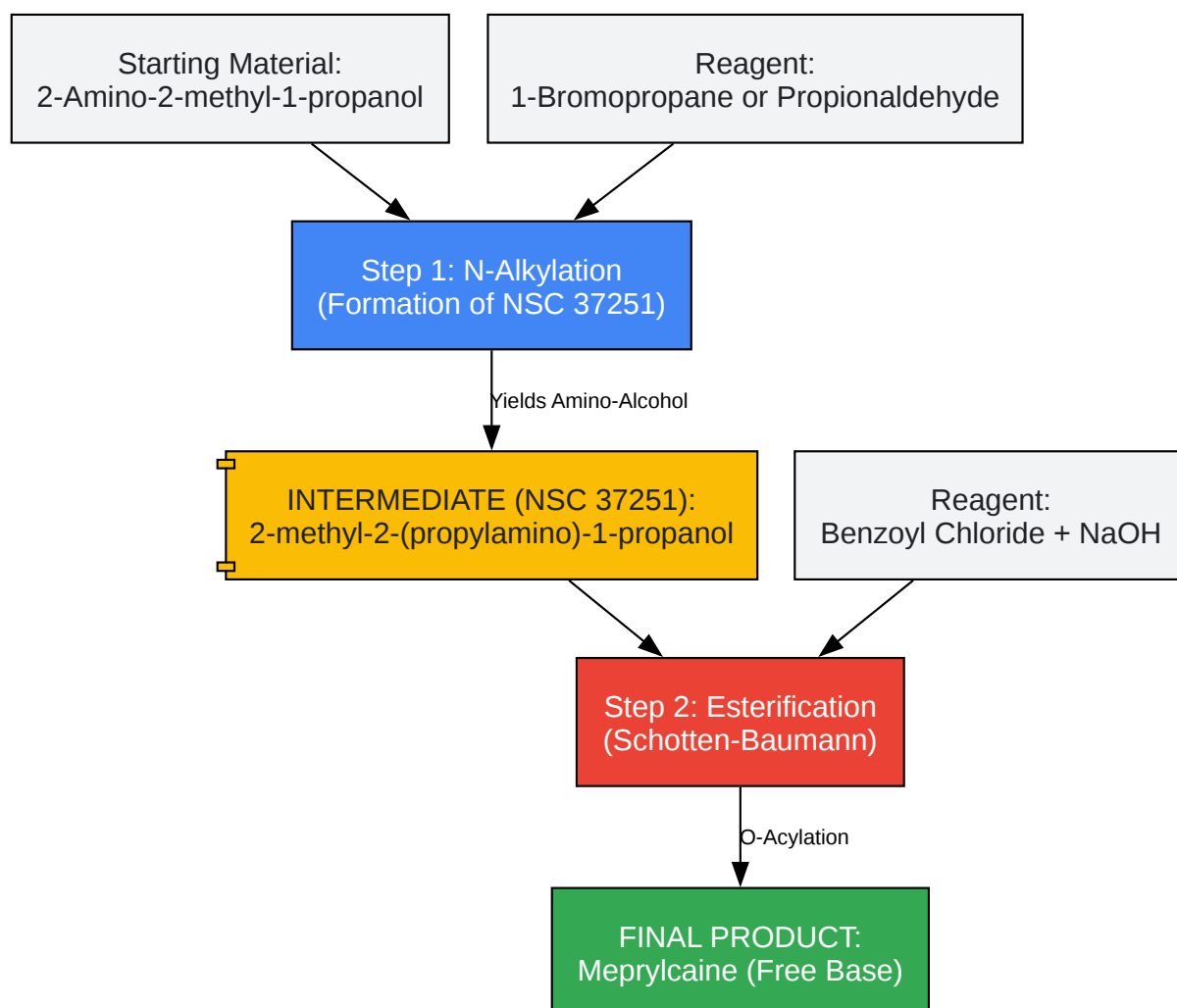
- Route B: Direct Alkylation (Industrial Legacy)
 - Reagents: 2-Amino-2-methyl-1-propanol + 1-Bromopropane.
 - Conditions: Base catalysis (e.g., K₂CO₃), reflux.
 - Challenge: Requires careful control to prevent the formation of the tertiary amine (dipropyl derivative).

Synthesis of Meprylcaine (Downstream Application)

Once isolated, NSC 37251 undergoes O-acylation to form Meprylcaine.

- Reaction: Schotten-Baumann esterification.
- Reagents: NSC 37251 + Benzoyl Chloride.
- Solvent/Base: Diethyl ether/Sodium Hydroxide (NaOH).
- Thermodynamics: Highly exothermic; requires ice-bath cooling (<30°C).

Reaction Workflow Diagram



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Figure 2: Synthetic workflow from raw materials to Meprylcaine via NSC 37251.

Experimental Protocols

Preparation of NSC 37251 (Theoretical Protocol)

Note: This protocol is based on standard alkylation procedures for hindered amino-alcohols.

- Charge: Load a reaction vessel with 1.0 equivalent of 2-amino-2-methyl-1-propanol.

- Solvent: Dissolve in ethanol or acetonitrile.
- Addition: Add 1.05 equivalents of 1-bromopropane and 2.0 equivalents of Potassium Carbonate (base scavenger).
- Reflux: Heat to reflux (approx. 80°C) for 12–24 hours. Monitor via TLC for disappearance of primary amine.
- Workup: Filter off inorganic salts. Concentrate the filtrate. Distill under reduced pressure to isolate the mono-propylated product (NSC 37251).

Conversion to Meprylcaine (Esterification)

- Base Preparation: Dissolve 30 g NaOH in 700 mL water.
- Addition: Add 78 g of NSC 37251 to the basic solution.
- Solvent: Add 300 mL diethyl ether to create a biphasic system.
- Acylation: Dropwise addition of 70 mL Benzoyl Chloride while stirring vigorously.
 - Critical Control Point: Maintain temperature <30°C using an ice bath to prevent hydrolysis of the acid chloride.
- Isolation: Separate the ether layer, wash with water, dry over MgSO₄, and evaporate to yield Meprylcaine base (yellow oil).
- Salt Formation: Treat with HCl/Isopropanol to crystallize Meprylcaine HCl (MP: 150-151°C).

Physicochemical Characterization

Researchers characterizing NSC 37251 should look for the following spectral signatures:

Technique	Expected Signal	Structural Assignment
IR Spectroscopy	3300–3400 cm (Broad)	O-H Stretch (Alcohol)
3200–3300 cm (Weak)	N-H Stretch (Secondary Amine)	
¹ H NMR	0.9 (t, 3H)	Propyl methyl terminal
1.1 (s, 6H)	Gem-dimethyl groups on C2	
	-CH	
3.3 (s, 2H)	-OH protons	
Mass Spectrometry	m/z 132.2 [M+H]	Protonated molecular ion

Stability and Reactivity

- **Basicity:** NSC 37251 is a secondary amine and will act as a base. It is incompatible with strong acids and strong oxidizers.
- **Nucleophilicity:** The hydroxyl group is the primary nucleophile in acylation reactions due to the steric hindrance protecting the nitrogen atom. However, under forcing conditions, N-acylation (amide formation) is a potential side reaction.
- **Storage:** Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption which complicates stoichiometric calculations in subsequent steps.

References

- **2-Methyl-2-(propylamino)propan-1-ol** (NSC 37251). PubChem.[1] National Library of Medicine. Retrieved from [\[Link\]](#)
- Reasenberg, J. R. (1956). U.S. Patent No.[4] 2,767,207.[4] Washington, DC: U.S. Patent and Trademark Office. (Cited via Wikipedia/DrugFuture).

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Sources

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